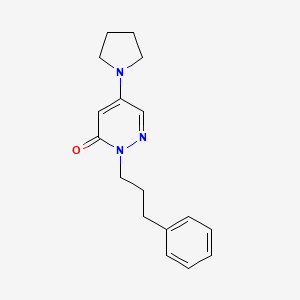
N-cyclopropyl-4-(1H-indol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-cyclopropyl-4-(1H-indol-3-yl)butanamide and similar compounds often involves multiple steps, including cyclopropanation reactions and the formation of indole derivatives. For example, the catalytic asymmetric cyclopropanation of indoles has been demonstrated to construct all-carbon quaternary stereocenters, which could be a relevant method for synthesizing such compounds (Özüduru et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been analyzed using various spectroscopic techniques. The structural confirmation relies on spectral data such as NMR, IR, and mass spectrometry. For instance, compounds with the indole moiety and additional functional groups have been structurally confirmed and evaluated for their biological activities, showcasing the importance of detailed molecular analysis in understanding the properties and potential applications of such molecules (Raza et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-cyclopropyl-4-(1H-indol-3-yl)butanamide is influenced by its functional groups. Cyclopropane and indole moieties are known for their participation in various chemical reactions. Cyclopropanation reactions are crucial for introducing cyclopropyl groups into molecules, offering pathways for synthesizing complex structures (Kazuta et al., 2003).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-12-8-9-12)7-3-4-11-10-16-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,16H,3-4,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVLJNJAYXDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1H-indol-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5654284.png)
![4-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5654291.png)
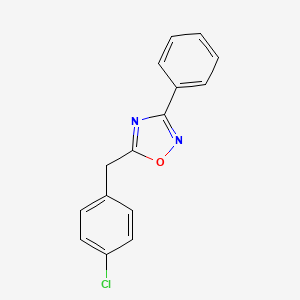
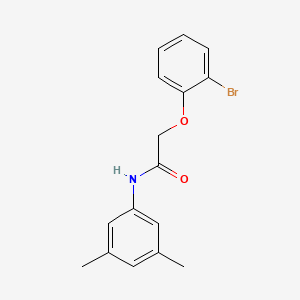
![N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)
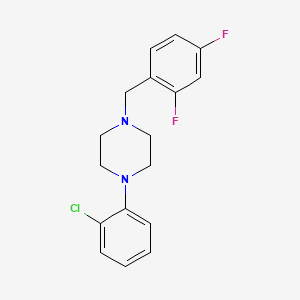

![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)
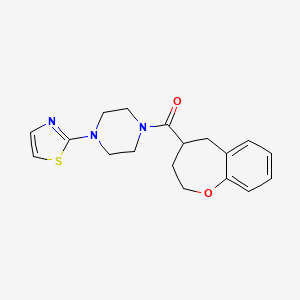

![4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654332.png)
![rel-(4aS,8aS)-2-[2-amino-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654337.png)
